Methyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)propanoate
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Overview
Description
Methyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)propanoate is an organic compound with the molecular formula C15H21NO4 It is a derivative of propanoic acid and contains a benzyl group, an ethoxy group, and an oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)propanoate typically involves the esterification of propanoic acid derivatives with benzyl and ethoxy groups. One common method involves the reaction of β-alanine with benzyl bromide and ethyl oxalate under basic conditions to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl or ethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)propanoate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release active intermediates that interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-methoxy-2-oxoethyl)thio propionate: Similar in structure but contains a thio group instead of an amino group.
Methyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate: Similar but with a butanoate backbone instead of a propanoate.
Uniqueness
Methyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C15H21NO4 |
---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
methyl 3-[benzyl-(2-ethoxy-2-oxoethyl)amino]propanoate |
InChI |
InChI=1S/C15H21NO4/c1-3-20-15(18)12-16(10-9-14(17)19-2)11-13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3 |
InChI Key |
MVIJNOJHNWZTEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(CCC(=O)OC)CC1=CC=CC=C1 |
Origin of Product |
United States |
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